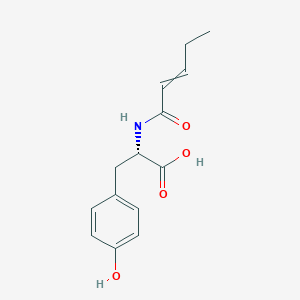
N-Pent-2-enoyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pent-2-enoyl-L-tyrosine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pent-2-enoyl group attached to the L-tyrosine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Pent-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with pent-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Pent-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pent-2-enoyl group to a saturated pentanoyl group.
Substitution: The phenolic hydroxyl group of L-tyrosine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
N-Pent-2-enoyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to protein synthesis and enzyme activity, particularly those involving tyrosine residues.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of N-Pent-2-enoyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The pent-2-enoyl group can modify the activity of enzymes that interact with tyrosine residues, potentially altering their function. This modification can affect various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
N-Acetyl-L-tyrosine: Similar in structure but with an acetyl group instead of a pent-2-enoyl group.
N-Formyl-L-tyrosine: Contains a formyl group attached to L-tyrosine.
N-Benzoyl-L-tyrosine: Features a benzoyl group instead of a pent-2-enoyl group.
Uniqueness: N-Pent-2-enoyl-L-tyrosine is unique due to the presence of the pent-2-enoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological molecules, making it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
823195-92-2 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(pent-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h3-8,12,16H,2,9H2,1H3,(H,15,17)(H,18,19)/t12-/m0/s1 |
Clé InChI |
PXTPAMBMDOMGNI-LBPRGKRZSA-N |
SMILES isomérique |
CCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
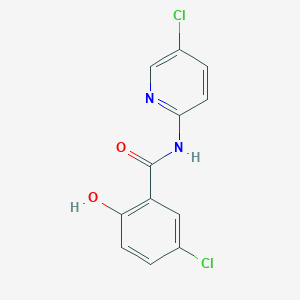
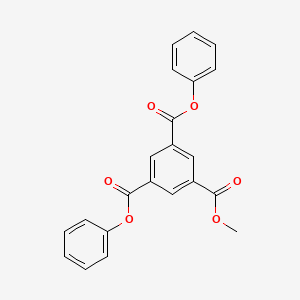
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
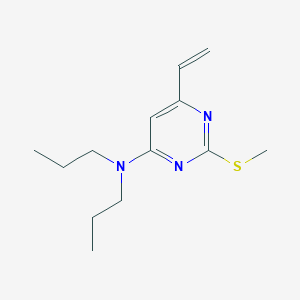
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
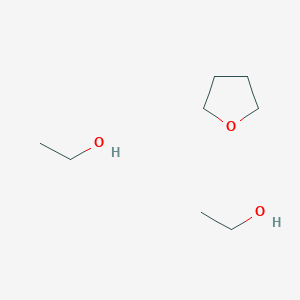
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)
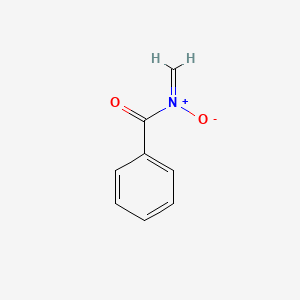

![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

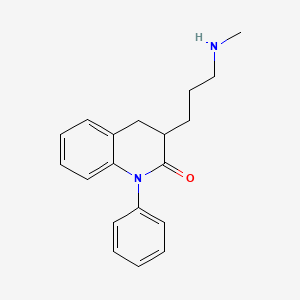
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
